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Compound of Interest

Compound Name: Isobutyranilide

CAS No.: 4406-41-1

Cat. No.: B1607330

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Isobutyranilide (IUPAC Name: 2-methyl-N-phenylpropanamide), a compound of interest in

various chemical and pharmaceutical research domains. This document collates and presents

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

complete with detailed experimental protocols to support research and development activities.

Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for Isobutyranilide,

presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While experimentally obtained and fully assigned high-resolution NMR data from peer-reviewed

literature is not readily available in the public domain, the following tables provide predicted ¹H

and ¹³C NMR chemical shifts for Isobutyranilide. These predictions are based on established

principles of NMR spectroscopy and analysis of its chemical structure.
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Table 1: Predicted ¹H NMR Spectroscopic Data for Isobutyranilide

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-CH(CH₃)₂ ~ 1.2 Doublet 6H ~ 7.0

-CH(CH₃)₂ ~ 2.5 Septet 1H ~ 7.0

Aromatic-H

(ortho)
~ 7.5 Doublet 2H ~ 8.0

Aromatic-H

(meta)
~ 7.3 Triplet 2H ~ 8.0

Aromatic-H

(para)
~ 7.1 Triplet 1H ~ 7.5

-NH- ~ 8.0 Singlet (broad) 1H -

Table 2: Predicted ¹³C NMR Spectroscopic Data for Isobutyranilide

Carbon Atom Chemical Shift (δ, ppm)

-CH(CH₃)₂ ~ 20

-CH(CH₃)₂ ~ 36

Aromatic C (para) ~ 124

Aromatic C (ortho) ~ 120

Aromatic C (meta) ~ 129

Aromatic C (ipso) ~ 138

C=O (Amide) ~ 176

Infrared (IR) Spectroscopy Data.[1]
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The following table outlines the key absorption bands observed in the gas-phase IR spectrum

of Isobutyranilide.[1]

Table 3: Infrared (IR) Spectroscopic Data for Isobutyranilide

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad N-H Stretch

~ 3050 Medium Aromatic C-H Stretch

~ 2970 Strong
Aliphatic C-H Stretch

(asymmetric)

~ 2870 Medium
Aliphatic C-H Stretch

(symmetric)

~ 1670 Very Strong C=O Stretch (Amide I)

~ 1540 Strong N-H Bend (Amide II)

~ 1600, 1490, 1440 Medium-Strong Aromatic C=C Bending

~ 750, 690 Strong
C-H Out-of-plane Bending

(monosubstituted benzene)

Mass Spectrometry (MS) Data.[1]
The mass spectrum of Isobutyranilide obtained by electron ionization (EI) shows a distinct

fragmentation pattern. The key peaks are summarized in the table below.[1]

Table 4: Mass Spectrometry (MS) Data for Isobutyranilide
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m/z Relative Intensity (%) Proposed Fragment

163 35 [M]⁺ (Molecular Ion)

120 10 [M - C₃H₇]⁺

93 100 [C₆H₅NH₂]⁺ (Aniline)

77 20 [C₆H₅]⁺ (Phenyl)

71 80 [C₄H₇O]⁺ (Isobutyryl cation)

43 65 [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols
This section provides detailed methodologies for the spectroscopic techniques cited, intended

to guide researchers in replicating these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of Isobutyranilide is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for protons.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets

for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required. Due to

the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans
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(typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are

necessary.

Data Processing: The raw free induction decay (FID) is processed using Fourier

transformation, followed by phase and baseline correction to obtain the final spectrum. For

¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of Isobutyranilide (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder. The spectrum is

typically recorded over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of Isobutyranilide is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct

insertion probe. For GC-MS, the sample is first vaporized and separated from other

components on a capillary column.

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to

lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into

smaller charged species.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1607330/docs?utm_src=pdf-body#spectroscopic-profile-of-isobutyranilide-an-in-depth-technical-guide
https://www.benchchem.com/product/b1607330/docs?utm_src=pdf-body#spectroscopic-profile-of-isobutyranilide-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607330?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Isobutyranilide.
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Caption: Workflow for the spectroscopic analysis of Isobutyranilide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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